![molecular formula C18H22N4O4. HCl B602083 Afatinib Impurity J HCl CAS No. 1456696-14-2](/img/no-structure.png)
Afatinib Impurity J HCl
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Overview
Description
Afatinib Impurity J HCl is a degradation product of Afatinib . Afatinib is a protein kinase inhibitor used for the treatment of patients with distinct types of metastatic (EGFR mutation positive) non-small cell lung carcinoma (NSCLC), developed by Boehringer Ingelheim .
Synthesis Analysis
Sensitive impurity analysis was made possible through both optical detection and accurate mass time-of-flight MS analysis . A controlled, efficient, and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate has been developed .Molecular Structure Analysis
The molecular formula of Afatinib Impurity J HCl is C18H22N4O4 . The synthetic process involves a sequence of reactions such as nitro-reduction, amidation, and salification .Chemical Reactions Analysis
Afatinib is known to have a low potential as a victim or perpetrator of drug–drug interactions, especially with cytochrome P450-modulating agents .Physical And Chemical Properties Analysis
Afatinib is well absorbed, with maximum plasma concentration attained at 2–5 h. It demonstrates high apparent clearance after oral administration and is eliminated primarily as unchanged drug by fecal excretion .Scientific Research Applications
Synthesis and Optimization of Afatinib
A study highlighted the synthesis process of Afatinib Dimaleate, involving steps like nitro-reduction, amidation, and salification, which resulted in improved yield and quality. The process efficiently controlled process-related and degradation impurities, introducing a new impurity identified as acetamide impurity, chemically known as (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl) acetamide (Kumar et al., 2019).
Pharmacokinetics and Metabolism
Multiple studies focused on the pharmacokinetics and metabolism of Afatinib. It was observed that Afatinib showcases time-independent pharmacokinetic characteristics and minimal metabolism, with the drug predominantly excreted in feces and urine as the unchanged drug. The studies revealed a high volume of distribution in plasma, indicating a high tissue distribution, and afatinib metabolism was shown to be of minor extent, with the main metabolite being afatinib covalently bound to plasma proteins. The pharmacokinetic profile of Afatinib was consistent across patient populations, and the drug demonstrated a low potential as a victim or perpetrator of drug–drug interactions (Wind et al., 2016), (Stopfer et al., 2012), (Wind et al., 2013).
Stability Indicating Method
A novel stability-indicating UPLC method was developed for the determination of Afatinib and its impurities in pharmaceutical dosage forms. This method was sensitive, accurate, and precise for quantitative estimation of Afatinib and its related impurities, offering a sensitivity range of 0.02 ppm to 0.05 ppm (Ivaturi et al., 2021).
Drug Delivery Systems
Several studies explored the development of drug delivery systems for Afatinib. For instance, Afatinib-loaded PLGA nanoparticles for localized inhalational drug delivery in NSCLC patients were developed, showing physicochemical stability and excellent inhalable properties, with significant cytotoxic potential in KRAS-mutated NSCLC cell lines (Elbatanony et al., 2020). Additionally, redox-sensitive lipid-polymer hybrid nanoparticles were designed for the delivery of Afatinib, showing promising results in lung cancer treatment with enhanced in vivo anti-tumor efficiency (Wang et al., 2019).
Safety And Hazards
Future Directions
properties
CAS RN |
1456696-14-2 |
---|---|
Product Name |
Afatinib Impurity J HCl |
Molecular Formula |
C18H22N4O4. HCl |
Molecular Weight |
358.40 36.46 |
Appearance |
Solid Powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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